4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid, with the CAS number 339005-94-6, is an organic compound characterized by its unique molecular structure and potential applications in scientific research. The molecular formula is , and it has a molar mass of approximately 228.63 g/mol. This compound is classified under the category of n-arylamides, which are organic compounds containing a carboxamide group linked to an aryl group .
The synthesis of 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid can be achieved through several chemical pathways, typically involving the reaction of appropriate starting materials that include chlorinated pyridine derivatives and oxobutanoic acid.
4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid can participate in various chemical reactions typical of carboxylic acids and amides:
The reactivity of this compound is influenced by the electron-withdrawing effect of the chlorine atom on the pyridine ring, which enhances its nucleophilicity and affects its participation in electrophilic substitution reactions.
Research indicates that compounds with similar structures may influence cellular pathways by binding to specific proteins or enzymes involved in metabolic processes. This could potentially lead to applications in therapeutic settings, particularly in oncology or metabolic disorders.
4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid is primarily utilized in scientific research due to its potential pharmacological properties. Its applications include:
The synthesis of 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid (CAS 339005-94-6) typically initiates with 5-chloropyridine-2-amine as the primary building block. This chlorinated pyridine derivative undergoes sequential transformations to assemble the target molecule. A critical improvement in chlorination efficiency has been achieved through specialized reactor designs featuring integrated chlorine distribution systems and turbine-impeller self-priming stirrers. These innovations enhance gas-liquid contact, increasing chlorine utilization beyond 98% and substantially reducing raw material consumption [3].
The reaction pathway proceeds through controlled temperature and pH adjustments:
Post-synthetic purification typically employs recrystallization or column chromatography to achieve >95% purity, as verified by analytical HPLC [5]. The electron-withdrawing chlorine atom at the pyridine 5-position significantly influences reaction kinetics by enhancing the ring nitrogen's electrophilicity, facilitating nucleophilic addition reactions [9].
Table 1: Key Reaction Parameters in Multi-Step Synthesis
Step | Starting Material | Reagent/Condition | Intermediate | Yield (%) |
---|---|---|---|---|
1 | 5-Chloropyridine-2-amine | Phosphoryl chloride, 80°C | 2,5-Dichloropyridine | 85-92 |
2 | 2,5-Dichloropyridine | Succinic anhydride/AlCl₃ | Acid chloride adduct | 75-82 |
3 | Acid chloride adduct | Hydrolysis, pH 3.0 | Target compound | 88-95 |
The core structure assembly relies critically on nucleophilic acyl substitution mechanisms. The amine group of 5-chloropyridine-2-amine attacks the carbonyl carbon of succinic anhydride, forming a carboxamide bond while simultaneously generating the carboxylic acid terminus . Alternative pathways employ ethyl 4-chloro-4-oxobutanoate intermediates, where nucleophilic substitution occurs first, followed by alkaline ester hydrolysis to yield the free carboxylic acid [8] [10].
Reaction optimization studies reveal that polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by 40% compared to protic solvents. Maintaining temperatures between 0-5°C during initial reagent mixing suppresses diacylation byproducts, increasing selectivity to >90%. The electron-deficient nature of the chloropyridine ring necessitates extended reaction times (8-12 hours) for complete conversion when using unactivated succinic acid derivatives [6]. Microwave-assisted amidation demonstrates remarkable efficiency, completing the key amide bond formation in under 30 minutes with yields exceeding 90% .
Lewis acid catalysts significantly enhance regioselectivity and reaction velocity in the carboxylic acid functionalization steps. Aluminum chloride (AlCl₃) demonstrates particular efficacy in Friedel-Crafts acylation between chloropyridines and succinic anhydride derivatives, increasing yields from 52% (uncatalyzed) to 88% under optimized conditions . Catalyst loadings at 10-15 mol% provide optimal efficiency without complicating product isolation.
Continuous flow reactors represent a transformative advancement, enabling precise temperature control (±2°C) and reduced reaction times. These systems achieve 94% conversion in 15 minutes residence time compared to 8 hours in batch processes, while simultaneously suppressing thermal degradation pathways. The technology facilitates catalyst recycling, reducing aluminum waste by 70% [6]. Alternative catalytic systems include molybdenum pentachloride (MoCl₅) for vapor-phase chlorination and iron-based catalysts that enable chlorine recycling in closed-loop systems, significantly improving atom economy [3] [6].
Table 2: Catalytic System Performance Comparison
Catalyst | Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
None | - | 120 | 12 | 52 | 78 |
Aluminum chloride | 10 | 80 | 2 | 88 | 95 |
Zinc chloride | 15 | 100 | 4 | 76 | 88 |
Continuous flow (AlCl₃) | 5 | 150 | 0.25 | 94 | 98 |
Sustainable synthetic methodologies have been successfully implemented for this compound. Solvent-free mechanochemical synthesis employs high-speed ball milling to intimately mix 5-chloropyridine-2-amine with succinic anhydride in the presence of catalytic sodium bicarbonate. This approach eliminates volatile organic compounds (VOCs) while achieving 92% yield in 45 minutes – a 60% reduction in reaction time compared to conventional solvent-based methods [10].
Microwave irradiation dramatically accelerates amidation kinetics through selective dielectric heating. Reactions conducted at 150W and 120°C reach completion in 8-12 minutes with 89-93% isolated yield, compared to 8-10 hours under conventional heating. Energy consumption analysis reveals 85% reduction in electricity requirements per mole of product .
Water has been successfully employed as a green reaction medium for the final hydrolysis step. The carboxylic acid functionality is liberated using 10% aqueous sodium hydroxide at 60°C, followed by acidification to pH 2-3 with hydrochloric acid. This aqueous workup eliminates halogenated solvent extraction, reducing hazardous waste generation by 70% while maintaining product purity at 97-99% [6] [10]. These advances align with green chemistry principles by minimizing environmental impact while improving process efficiency.
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8